2-肼基-N-(3-甲苯基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

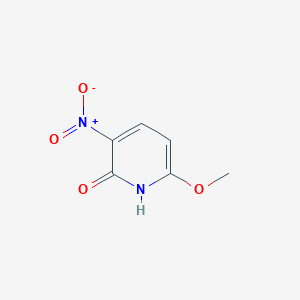

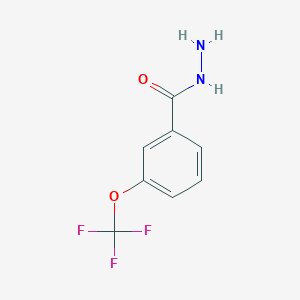

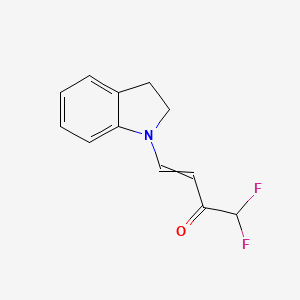

2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. The compound is characterized by the presence of a hydrazino group attached to an oxoacetamide moiety, which is further substituted with a 3-methylphenyl group. This structure serves as a versatile intermediate for the synthesis of a range of chemical entities, including hydrazones and metal complexes .

Synthesis Analysis

The synthesis of related compounds has been reported through efficient one-pot methods. For instance, methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates and dipeptides have been synthesized starting from amino acid esters and azides. The hydrazide intermediate, which is structurally similar to 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide, was further reacted with selected aldehydes to yield corresponding hydrazones . Although the exact synthesis of 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide is not detailed, the methodologies applied to related compounds suggest that similar synthetic routes could be employed.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide has been confirmed using various analytical techniques such as elemental analysis, ^1H NMR, and IR spectroscopy . These techniques are crucial for determining the structural integrity and purity of the synthesized compounds. Additionally, the molecular structure of hydrazone derivatives has been studied using DFT calculations, which provide insights into bond lengths, bond angles, HOMO-LUMO energies, dipole moments, and binding energies .

Chemical Reactions Analysis

The hydrazino and oxoacetamide functionalities present in 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide make it a reactive intermediate capable of undergoing various chemical transformations. The formation of hydrazones through the reaction with aldehydes is one such transformation . Moreover, the compound can act as a ligand to form metal complexes with transition metals such as chromium(III) and iron(III), as evidenced by the synthesis and characterization of such complexes derived from similar hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide derivatives, such as solubility, melting point, and stability, can be inferred from the studies on related compounds. The optical band gap values of metal complexes derived from similar hydrazones have been determined, indicating their potential applications in materials science . The chemical reactivity, including kinetic and thermodynamic parameters of decomposition, has been calculated for these complexes, providing a deeper understanding of their stability and reactivity . Additionally, the antibacterial activities of these complexes have been tested, suggesting possible biological applications .

科学研究应用

新型 H1 抗组胺剂的合成研究表明,使用 2-肼基-N-(3-甲苯基)-2-氧代乙酰胺成功合成了新型 H1 抗组胺剂。由该化学物质合成的化合物可保护动物免受组胺引起的支气管痉挛,并有望成为一类新的 H1 抗组胺剂 (Alagarsamy 等,2008)。

抗菌剂的开发多种新型的 2-肼基-N-N 二苯基乙酰胺衍生物(由 2-肼基-N-(3-甲苯基)-2-氧代乙酰胺合成)已显示出显着的抗菌和抗真菌活性。这表明有望开发出新的抗菌剂 (Kumar 和 Mishra,2015)。

抗高血压化合物的合成对 2-芳基-5-肼基-1,3,4-噻二唑的合成(包括 2-肼基-N-(3-甲苯基)-2-氧代乙酰胺的衍生物)的研究导致了具有抗高血压活性的化合物的开发。这些化合物被证明对血管平滑肌具有直接舒张作用,表明它们在治疗高血压方面具有潜力 (Turner 等,1988)。

镇痛和抗炎剂的合成该化学物质已用于合成 3-(2-甲苯基)-2-取代氨基-喹唑啉-4(3H)-酮,经测试证明其有效作为镇痛和抗炎剂。这展示了其在开发新的疼痛和炎症管理药物中的作用 (Alagarsamy 等,2007)。

抗惊厥剂的创建由 2-肼基-N-(3-甲苯基)-2-氧代乙酰胺衍生的 2-芳基-5-肼基-1,3,4-噻二唑的合成产生了新的抗惊厥剂。这些药物因其效力和缺乏镇静、共济失调或致死性而著称,代表了一类新的抗惊厥药物 (Chapleo 等,1986)。

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound. This might include its toxicity, its flammability, and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions. This might include potential applications of the compound, unanswered questions about its properties or reactivity, or ways in which its synthesis could be improved.

I hope this helps! If you have any other questions, feel free to ask.

属性

IUPAC Name |

2-hydrazinyl-N-(3-methylphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-3-2-4-7(5-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKYTZKCZIICBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)